molecular formula C25H27ClN2 B12422477 Meclizine-d8 Dihydrochloride

Meclizine-d8 Dihydrochloride

Cat. No.: B12422477
M. Wt: 399.0 g/mol
InChI Key: OCJYIGYOJCODJL-AZGHYOHESA-N
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Description

Meclizine-d8 Dihydrochloride is a deuterated form of Meclizine Dihydrochloride, a first-generation antihistamine. It is primarily used as an internal standard for the quantification of Meclizine in various analytical applications. Meclizine itself is known for its antiemetic and antivertigo properties, commonly used to treat motion sickness and vertigo associated with vestibular system diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Meclizine-d8 Dihydrochloride involves the deuteration of Meclizine. This process typically includes the introduction of deuterium atoms into the Meclizine molecule. The deuteration process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents.

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to confirm its isotopic purity and chemical integrity .

Chemical Reactions Analysis

Types of Reactions: Meclizine-d8 Dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the chemical structure of this compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with modified functional groups .

Scientific Research Applications

Meclizine-d8 Dihydrochloride is widely used in scientific research, including:

Mechanism of Action

The precise mechanism by which Meclizine-d8 Dihydrochloride exerts its effects is not fully understood. it is presumed to involve the antagonism of the histamine H1 receptor. This antagonistic action inhibits histaminergic neurotransmission from the vestibular nuclei and the nucleus tractus solitarius to the chemoreceptor trigger zone and the medullary vomiting center. Additionally, Meclizine may decrease labyrinth excitability and vestibular stimulation .

Comparison with Similar Compounds

  • Buclizine Dihydrochloride
  • Cyclizine
  • Hydroxyzine Dihydrochloride
  • Levocetirizine

Comparison: Meclizine-d8 Dihydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in analytical applications. Compared to other similar compounds, this compound offers improved pharmacokinetic and metabolic profiles, making it a valuable tool in scientific research .

Properties

Molecular Formula

C25H27ClN2

Molecular Weight

399.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuterio-4-[(3-methylphenyl)methyl]piperazine

InChI

InChI=1S/C25H27ClN2/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3/i14D2,15D2,16D2,17D2

InChI Key

OCJYIGYOJCODJL-AZGHYOHESA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CC2=CC=CC(=C2)C)([2H])[2H])([2H])[2H])C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)([2H])[2H])[2H]

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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